molecular formula C19H11F2N3O2S B2680988 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-28-2

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Cat. No.: B2680988
CAS No.: 477297-28-2
M. Wt: 383.37
InChI Key: RDADTKBDIXKYMU-WQLSENKSSA-N
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Description

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and thiazole derivatives. These intermediates are then subjected to coupling reactions, often under controlled conditions such as specific temperatures, solvents, and catalysts, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers could study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might serve as a lead compound for developing new drugs, particularly if it shows promising activity in preliminary biological assays.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile might include other thiazole derivatives, benzo[d][1,3]dioxole-containing compounds, and acrylonitrile derivatives.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a complex organic molecule notable for its diverse structural features, including a thiazole ring and a benzo[d][1,3]dioxole moiety. This structural complexity suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Benzo[d][1,3]dioxole Moiety : Known for its role in enhancing pharmacological properties.
  • Acrylonitrile Backbone : Imparts unique chemical characteristics that may influence biological activity.

Anticancer Properties

Preliminary studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance:

CompoundIC50 (µM)Cell LineMechanism of Action
Compound A4.36HCT116 (Colon Cancer)Induces apoptosis via mitochondrial pathway
Compound B5.12MCF7 (Breast Cancer)Inhibits cell proliferation through cell cycle arrest

These compounds have shown relative potencies comparable to established anticancer drugs like doxorubicin.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Notably:

  • Cyclin G-associated Kinase (GAK) : The compound demonstrated potent inhibition with a Ki<100nMK_i<100\,nM, suggesting its potential as a therapeutic agent in targeting cell cycle regulation .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of the thiazole ring is often linked to enhanced antibacterial and antifungal activities. For example:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound CAntibacterial32 µg/mL against Staphylococcus aureus
Compound DAntifungal16 µg/mL against Candida albicans

These findings highlight the potential of the compound in treating infections caused by resistant strains .

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for anticancer activity. One derivative showed an IC50 value of 1.5 µM against lung cancer cells, indicating that structural modifications can significantly enhance bioactivity .
  • Antioxidant Activity Assessment : Compounds structurally related to our target compound were tested for antioxidant properties using the TBARS assay. Results indicated that certain substitutions increased antioxidant activity significantly, suggesting potential applications in oxidative stress-related conditions .

The biological activity of This compound is thought to arise from multiple mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3O2S/c20-13-2-3-15(14(21)6-13)23-8-12(7-22)19-24-16(9-27-19)11-1-4-17-18(5-11)26-10-25-17/h1-6,8-9,23H,10H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDADTKBDIXKYMU-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\NC4=C(C=C(C=C4)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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